molecular formula C24H25ClN2O5S B1673633 Ki16198

Ki16198

Cat. No.: B1673633
M. Wt: 489.0 g/mol
InChI Key: HHVJBROTJWPHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ki16198 is synthesized as the methyl ester derivative of Ki16425. The synthesis involves the reaction of Ki16425 with methanol under acidic conditions to form the methyl ester . The solubility of this compound in dimethyl sulfoxide is greater than 24.5 milligrams per milliliter .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is typically stored at -20 degrees Celsius to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Ki16198 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pancreatic Cancer Research

Ki16198 has been extensively studied for its effects on pancreatic cancer cell lines, particularly the YAPC-PD cell line.

  • Methodology : In vitro studies involved administering this compound at a concentration of 10 μM to YAPC-PD cells.
  • Results : The compound inhibited the LPA-induced expression of proMMP-9 protein and mRNA, demonstrating its ability to suppress invasion and metastasis in pancreatic cancer cells. Additionally, in vivo studies using nude mice inoculated with YAPC-PD cells showed that oral administration of this compound (2 mg/kg) significantly reduced tumor weight and metastatic spread to organs such as the lung and liver by approximately 50% .

Pain Research

In the field of pain research, this compound has been evaluated for its effects on bone cancer pain.

  • Methodology : The compound was administered intrathecally to both naïve rats and those with induced bone cancer.
  • Results : It effectively blocked mechanical allodynia induced by intrathecal LPA in naïve rats and attenuated pain responses in bone cancer models .

Cell Proliferation Studies

This compound has also been investigated for its impact on cell proliferation.

  • Methodology : The compound was administered at a concentration of 1 μM to lpa1Δ-1 and lpa1Δ±1 cells.
  • Results : The administration of this compound inhibited cell proliferation by about 70%, indicating its potential utility in controlling abnormal cell growth associated with various cancers .

Lactate-Induced Limb Lesions

Research has demonstrated that this compound can mitigate lactate-induced limb lesions.

  • Methodology : In this study, this compound was orally administered at a dosage of 60 mg/kg to rats.
  • Results : The treatment significantly inhibited the development of limb lesions, showcasing its therapeutic potential beyond oncology .

Comparative Analysis with Other Compounds

This compound shares structural similarities with other lysophosphatidic acid receptor antagonists but is distinguished by its specific receptor selectivity and potency. Below is a comparative table highlighting these features:

Compound NameStructure TypeTarget ReceptorsUnique Features
Ki16425Thiazole derivativeLPA1, LPA3Precursor compound to this compound
SAR629Non-lipid antagonistLPA1Selective for LPA1 only
JZL184Lipid-based inhibitorLPA2Selective for LPA2
TASP027Small moleculeLPA3Exhibits anti-inflammatory properties

Biological Activity

Ki16198 is a potent and orally active antagonist of lysophosphatidic acid (LPA) receptors, specifically targeting LPA1 and LPA3. It is a methyl ester derivative of Ki16425, and its pharmacological properties have made it a subject of extensive research, particularly in the context of cancer biology and neuropsychiatric disorders.

This compound functions by inhibiting the signaling pathways activated by LPA, a bioactive lipid that plays crucial roles in cell proliferation, survival, and motility. Specifically, this compound inhibits LPA-induced responses via:

  • Inhibition of Inositol Phosphate Production : this compound effectively blocks the inositol phosphate response mediated by LPA1 and LPA3 receptors, demonstrating similar potency to its precursor Ki16425 .
  • Reduction of Matrix Metalloproteinases (MMPs) : In pancreatic cancer models, this compound significantly reduces the production of MMP-2 and MMP-9, which are critical for cancer cell invasion and metastasis .

In Vitro Studies

In laboratory settings, this compound has shown promising results in inhibiting the migration and invasion of various pancreatic cancer cell lines:

  • Cell Lines Tested : YAPC-PD, Panc-1, CFPAC-1, and BxPC-3.
  • Results : this compound inhibited LPA-induced migration and invasion with potency comparable to Ki16425. The inhibition was associated with reduced MMP production in response to LPA stimulation .

In Vivo Studies

The efficacy of this compound has also been evaluated in vivo using xenograft models:

  • Tumor Growth Inhibition : Mice treated with this compound exhibited significantly reduced tumor weights and lower rates of metastasis to organs such as the liver, lung, and brain compared to control groups .
  • Mechanistic Insights : The reduction in metastatic activity was linked to decreased accumulation of MMPs in malignant ascites fluid from treated mice .

Pancreatic Cancer Model

A notable study demonstrated that this compound effectively inhibited both peritoneal dissemination and metastasis of YAPC-PD cells:

  • Experimental Design : Mice were inoculated with YAPC-PD cells, followed by treatment with this compound.
  • Findings : Treated mice showed markedly less metastatic activity in the liver (approximately 10% incidence), lung (roughly 1% incidence), and brain compared to untreated controls. This suggests a strong potential for this compound as a therapeutic agent against pancreatic cancer .

Neuropsychiatric Implications

Emerging research indicates that LPA signaling may play a role in neuropsychiatric disorders:

  • LPA's Role : LPA is implicated in processes such as neurite retraction and tau phosphorylation, which are relevant to neurodegenerative diseases.
  • This compound's Potential : By inhibiting LPA signaling pathways, this compound may offer therapeutic avenues for conditions characterized by aberrant LPA activity .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Receptor Antagonism Inhibits LPA1 and LPA3-mediated signaling pathways
MMP Inhibition Reduces MMP-2 and MMP-9 production in pancreatic cancer cells
Tumor Growth Inhibition Significantly reduces tumor weight and metastasis in xenograft models
Neuropsychiatric Effects Potential modulation of tau phosphorylation and neurite retraction

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of Ki16198, and how are its binding affinities quantified?

this compound is a methyl ester derivative of Ki16425, functioning as an orally active lysophosphatidic acid (LPA) receptor antagonist. It selectively inhibits LPA1 and LPA3 subtypes, with inhibitory constant (Ki) values of 0.34 μM for LPA1 and 0.93 μM for LPA3 , as determined via competitive binding assays measuring inhibition of LPA-induced inositol phosphate accumulation. It exhibits no significant activity against LPA2, LPA4, LPA5, or LPA6 receptors .

Q. What in vitro models are commonly used to study this compound's anti-metastatic effects?

The YAPC-PD pancreatic cancer cell line is a standard model for evaluating this compound's inhibition of LPA-induced migration and invasion. At a concentration of 10 μM , this compound significantly reduces cell migration and invasion in scratch/wound-healing assays and Boyden chamber experiments. These assays are typically coupled with LPA (1–10 μM) as the chemoattractant .

Q. How is this compound administered in preclinical cancer models, and what endpoints are measured?

In murine pancreatic cancer models (e.g., orthotopic YAPC-PD transplants), this compound is administered orally at 2 mg/kg . Key endpoints include:

  • Reduction in total metastatic node weight in the peritoneal cavity.
  • 50% decrease in ascites formation (fluid accumulation), quantified via volume measurement.
  • Histopathological analysis of tumor dissemination .

Advanced Research Questions

Q. How can researchers optimize this compound dosing regimens to balance efficacy and toxicity in vivo?

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are critical. For example:

  • Bioavailability assays to assess absorption and plasma concentration after oral administration.
  • Dose-response curves to correlate this compound levels with metastasis inhibition.
  • Toxicity screening for off-target effects, such as liver enzyme profiles (ALT/AST) and renal function tests .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy of this compound?

Discrepancies may arise due to LPA receptor redundancy or tumor microenvironment interactions . Strategies include:

  • Combination therapies : Pair this compound with VEGF inhibitors (e.g., bevacizumab) to target complementary pathways (Table 3, ).
  • Genetic knockdown models : Use siRNA against LPA1/LPA3 to isolate receptor-specific effects.
  • Metabolomic profiling : Identify LPA isoforms upregulated in vivo that may evade this compound inhibition .

Q. How can researchers validate the specificity of this compound in complex biological systems?

  • Selectivity panels : Test this compound against a broad range of GPCRs (e.g., S1P receptors) to rule out off-target binding.
  • Rescue experiments : Reintroduce LPA1/LPA3 via plasmid transfection in receptor-null cell lines to confirm functional recovery of this compound's effects.
  • Radioligand displacement assays : Compare this compound's binding affinity with structurally distinct LPA antagonists (e.g., SAR 100842) .

Q. Methodological Considerations

  • Storage : this compound should be stored at -25°C to -15°C in powder form to prevent degradation. Avoid freeze-thaw cycles .
  • In vivo monitoring : Use bioluminescent imaging (BLI) in luciferase-tagged tumor models to track metastasis dynamically .

Properties

IUPAC Name

methyl 3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O5S/c1-15-22(26-24(29)31-16(2)19-6-4-5-7-20(19)25)23(32-27-15)18-10-8-17(9-11-18)14-33-13-12-21(28)30-3/h4-11,16H,12-14H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVJBROTJWPHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ki16198
Reactant of Route 2
Reactant of Route 2
Ki16198
Reactant of Route 3
Reactant of Route 3
Ki16198
Reactant of Route 4
Reactant of Route 4
Ki16198
Reactant of Route 5
Reactant of Route 5
Ki16198
Reactant of Route 6
Reactant of Route 6
Ki16198

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.